molecular formula C8H6N4 B577240 1H-Benzo[4,5]imidazo[1,2-c][1,2,3]triazole CAS No. 14993-06-7

1H-Benzo[4,5]imidazo[1,2-c][1,2,3]triazole

Cat. No.: B577240
CAS No.: 14993-06-7
M. Wt: 158.164
InChI Key: ZWAUDEMFTAOOOJ-UHFFFAOYSA-N
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Description

1H-[1,2,3]Triazolo[1,5-a]benzimidazole is a heterocyclic compound that combines the structural features of both benzimidazole and triazole.

Preparation Methods

The synthesis of 1H-[1,2,3]Triazolo[1,5-a]benzimidazole typically involves cyclization reactions. One common method is the cyclization of a benzimidazole derivative with an azide under thermal or catalytic conditions. For example, the reaction of 2-aminobenzimidazole with sodium azide in the presence of a copper catalyst can yield 1H-[1,2,3]Triazolo[1,5-a]benzimidazole . Industrial production methods often involve similar cyclization reactions but are optimized for higher yields and scalability .

Chemical Reactions Analysis

1H-[1,2,3]Triazolo[1,5-a]benzimidazole undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include:

Major products formed from these reactions include various substituted derivatives of 1H-[1,2,3]Triazolo[1,5-a]benzimidazole, which can have enhanced biological or chemical properties .

Mechanism of Action

The mechanism of action of 1H-[1,2,3]Triazolo[1,5-a]benzimidazole varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or interacting with nucleic acids. For example, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cancer cell proliferation . The molecular targets and pathways involved include various kinases, DNA, and RNA .

Comparison with Similar Compounds

1H-[1,2,3]Triazolo[1,5-a]benzimidazole can be compared with other similar compounds, such as:

  • 1H-[1,2,3]Triazolo[4,5-b]pyridine
  • 1H-[1,2,3]Triazolo[4,5-c]pyrimidine
  • 1H-[1,2,3]Triazolo[1,5-a]pyrazine

These compounds share the triazole ring but differ in the fused heterocyclic system. The uniqueness of 1H-[1,2,3]Triazolo[1,5-a]benzimidazole lies in its combination of benzimidazole and triazole, which imparts distinct chemical and biological properties .

Properties

CAS No.

14993-06-7

Molecular Formula

C8H6N4

Molecular Weight

158.164

IUPAC Name

1H-triazolo[1,5-a]benzimidazole

InChI

InChI=1S/C8H6N4/c1-2-4-7-6(3-1)10-8-5-9-11-12(7)8/h1-5,11H

InChI Key

ZWAUDEMFTAOOOJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C3N2NN=C3

Synonyms

1H-[1,2,3]Triazolo[1,5-a]benzimidazole(9CI)

Origin of Product

United States

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